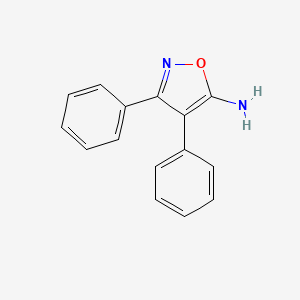

3,4-Diphenylisoxazol-5-amine

描述

Significance of Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Isoxazole derivatives are a class of compounds with a remarkable breadth of applications, making them a focal point of contemporary chemical research. Their unique structural and electronic properties render them indispensable in the synthesis of biologically active molecules. researchgate.net In medicinal chemistry, isoxazoles are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov The isoxazole ring is a key component in several commercially available drugs, such as the anti-inflammatory drug valdecoxib (B1682126) and the antibiotic oxacillin. researchgate.netnih.gov The introduction of an isoxazole moiety into a molecule can enhance its pharmacokinetic profile, increase efficacy, and reduce toxicity. nih.gov

Beyond pharmaceuticals, isoxazoles have found applications in agriculture as insecticides and herbicides. researchgate.netscilit.com In materials science, their optical and electronic properties are harnessed in the development of photochromic materials, electrochemical probes, dye-sensitized solar cells, and liquid crystals. researchgate.netscilit.com Furthermore, isoxazole derivatives serve as crucial intermediates in organic synthesis, convertible into a variety of important functional groups. benthamdirect.com The continuous development of novel synthetic strategies, including green chemistry approaches and transition metal-catalyzed reactions, has expanded the accessibility and diversity of isoxazole derivatives, ensuring their continued importance in various scientific disciplines. rsc.org

Overview of Aminoisoxazole Subclasses and Positional Isomerism

Aminoisoxazoles are a significant subclass of isoxazole derivatives characterized by the presence of an amino group attached to the isoxazole ring. The position of this amino group gives rise to three possible positional isomers: 3-aminooxazole, 4-aminooxazole, and 5-aminooxazole. The reactivity and properties of these isomers can vary significantly due to the electronic influence of the amino group on the heterocyclic ring.

3-Aminoisoxazoles: These compounds have been synthesized through various methods, including the reaction of acetylenic nitriles with hydroxylamine (B1172632) under neutral conditions. researchgate.net

4-Aminoisoxazoles: The synthesis of highly functionalized 4-aminooxazoles can be achieved through methods like gold-catalyzed intermolecular formal [3+2] dipolar cycloaddition. wiley.com A general synthesis of fully substituted 4-aminooxazoles has also been developed using amide activation and an umpolung process. nih.gov

5-Aminoisoxazoles: These are a particularly well-studied class. They can be synthesized through various routes, including the thermal rearrangement of oxazole-4-carboxamides, a reaction that can be optimized using microwave-assisted procedures. researchgate.net Another approach involves a three-component synthesis from aldehydes, amines, and α-isocyanoacetamides. chimia.ch The nitrile group of 5-aminooxazole-4-carbonitriles can be converted into a tetrazole cycle, highlighting the synthetic versatility of this subclass. growingscience.com

The positional isomerism of aminooxazoles plays a crucial role in their chemical behavior and biological activity. The location of the amino group influences the electron distribution within the isoxazole ring, affecting its reactivity in further chemical transformations and its ability to interact with biological targets.

Structural Context of 3,4-Diphenylisoxazol-5-amine within Diphenylated Isoxazole Chemistry

This compound belongs to the family of diphenylated isoxazoles, which are characterized by the presence of two phenyl groups attached to the isoxazole core. The specific substitution pattern, with phenyl groups at positions 3 and 4 and an amino group at position 5, defines its unique chemical properties.

The presence of the amino group at the 5-position introduces a site for further functionalization and potential hydrogen bonding interactions, which can be critical for biological activity. The structural rigidity and aromaticity of the diphenylisoxazole scaffold make it a valuable framework for the design of various functional molecules. For instance, 5-methyl-3,4-diphenylisoxazole (B1353969) serves as a key intermediate in the synthesis of the anti-inflammatory drug valdecoxib. cymitquimica.com The study of this compound and its derivatives contributes to the broader understanding of how substitution patterns on the isoxazole ring impact its chemical and physical properties.

Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H12N2O |

| Molar Mass | 236.27 g/mol |

| Melting Point | 148-152 °C |

| Boiling Point (Predicted) | 401.3±45.0 °C |

| Density (Predicted) | 1.191±0.06 g/cm3 |

Table generated from data in .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-diphenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHYWOWFEGPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359921 | |

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52392-73-1 | |

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3,4 Diphenylisoxazol 5 Amine and Analogues

General Reactivity Patterns of Isoxazoles

Isoxazoles exhibit a range of chemical transformations, making them valuable intermediates in the synthesis of other complex molecules. scilit.comclockss.org Their reactivity is largely dictated by the fragile N-O bond and the electronic nature of their substituents. clockss.org

Ring-Opening Reactions and Rearrangements

The cleavage of the N-O bond is a hallmark of isoxazole (B147169) reactivity, achievable through various methods including catalytic hydrogenation, reduction with reagents like iron, or base-mediated processes. clockss.orgresearchgate.netresearchgate.net Reductive cleavage, for instance using iron powder with an ammonium (B1175870) chloride solution, can transform isoxazoles into β-enaminones. researchgate.netresearchgate.net This transformation underscores the utility of the isoxazole ring as a masked form of a 1,3-dicarbonyl system. clockss.org

Under basic conditions, some isoxazoles can undergo rearrangement to form oxazoles. rsc.org A proposed mechanism for this transformation involves an initial deprotonation followed by a Neber-like rearrangement to an azirine intermediate. This intermediate can then equilibrate to a nitrile ylide, which subsequently undergoes a 6π electrocyclic ring closure to yield the more stable oxazole (B20620) ring system. rsc.org

Table 1: Examples of Isoxazole Ring-Opening and Rearrangement Products

| Starting Material Class | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| 3,5-Disubstituted Isoxazoles | Fe/NH4Cl | β-Enaminones | researchgate.net |

| Tetrahydrobenzisoxazoles | Cs2CO3, THF, reflux | Tetrahydrobenzoxazoles | rsc.org |

| 4-Alkenylisoxazoles | FeCl3 | Polysubstituted Pyrroles | researchgate.net |

Halogenation (Bromination, Iodination)

Like other aromatic systems, the isoxazole ring can undergo electrophilic substitution reactions, primarily at the C4 position, which is the most electron-rich carbon. clockss.orgacs.org Halogenation of 3,5-diarylisoxazoles has been effectively achieved using N-halosuccinimides (NCS, NBS, NIS). thieme-connect.com The reactivity of the isoxazole towards halogenation is influenced by the electronic nature of the substituents on the phenyl rings. For isoxazoles with deactivating groups, the addition of a strong acid catalyst, such as sulfuric acid, is often necessary to promote the reaction. thieme-connect.com

A versatile halogenating system using tetraalkylammonium halides (R4NHal) in combination with nitrosylsulfuric acid (NOHSO4) has also been developed for the efficient and regioselective halogenation of 3,5-diaryl- and alkylarylisoxazoles at the C4 position. acs.orgnih.govacs.org This method demonstrates high yields and scalability. nih.govacs.org

Table 2: Conditions for Halogenation of 3,5-Diarylisoxazoles

| Reagent System | Substrate Requirement | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Halosuccinimide (NXS) | Electron-rich/neutral isoxazoles | Acetic acid, reflux | 4-Halo-3,5-diarylisoxazole | thieme-connect.com |

| NXS / H2SO4 (cat.) | Electron-deficient isoxazoles | Acetic acid, reflux | 4-Halo-3,5-diarylisoxazole | thieme-connect.com |

Cycloaddition and Photocycloaddition Reactions

Isoxazoles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple alkenes. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been successfully applied to isoxazoles. beilstein-journals.orgbeilstein-journals.org The irradiation of methylated isoxazoles in the presence of aromatic or aliphatic aldehydes leads to the formation of bicyclic oxetanes. beilstein-journals.orggrafiati.com These reactions often proceed with high regio- and diastereoselectivity, yielding exo-adducts. beilstein-journals.orggrafiati.com However, the resulting oxetanes are often thermally and acid-sensitive, capable of reverting to the starting materials, a phenomenon known as T-type photochromism. beilstein-journals.orggrafiati.com

Isoxazoles can also be synthesized via 1,3-dipolar cycloaddition reactions, for instance, between nitrile oxides and enamines, which highlights the reversible nature of such cycloadditions in heterocyclic chemistry. researchgate.netmdpi.com

Photoisomerization Mechanisms

Upon irradiation, isoxazoles can undergo complex photoisomerization, most notably rearranging into oxazoles. aip.orgresearchgate.net This transformation is a general pathway in isoxazole photochemistry and is believed to proceed through several high-energy intermediates. aip.org

The widely accepted mechanism involves the initial cleavage of the weak N–O bond upon photoexcitation, forming a transient vinylnitrene diradical. aip.org This vinylnitrene can rapidly collapse to a 2H-azirine intermediate. aip.orgwiley.com The 2H-azirine, a strained three-membered ring, can then undergo a subsequent photochemical reaction. Excitation of the azirine can lead to the cleavage of the C-C single bond, forming a nitrile ylide. aip.org This nitrile ylide intermediate can then undergo a 1,5-electrocyclization to furnish the final oxazole product. aip.org Theoretical calculations have been instrumental in elucidating the energetics and preferred pathways of these transformations, exploring the roles of different excited states (S1, S2, T1) and intermediates. aip.orgwiley.comoup.comnih.gov For 3,5-diphenylisoxazole (B109209) specifically, photolysis has been shown to produce the corresponding azirine, which can be further converted to a nitrile ylide upon continued irradiation. researchgate.net

Domino Transformations and Intramolecular Cyclizations

The reactivity of the isoxazole ring makes it an excellent starting point for domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming and/or bond-breaking events to rapidly build molecular complexity. rsc.org For example, under Fe/Ni relay catalysis, 5-alkoxy- or 5-aminoisoxazoles react with 1,3-dicarbonyl compounds in a domino reaction to produce highly substituted pyrrole (B145914) derivatives. rsc.org The proposed mechanism involves an initial iron-catalyzed ring opening of the isoxazole, followed by a nickel-catalyzed condensation and cyclization sequence. rsc.org

Similarly, various intramolecular cyclization strategies utilize the isoxazole moiety. Palladium-catalyzed intramolecular Wacker-type cyclizations of substrates containing both an isoxazole and an unsaturated alcohol can lead to complex fused heterocyclic systems. nih.gov Additionally, β-nitroenones can undergo a domino reductive Nef reaction/cyclization sequence using tin(II) chloride to yield 3,5-disubstituted isoxazoles. rsc.org Electrochemical methods have also been developed for the multi-component domino assembly of isoxazoles. researchgate.net

Reactivity of the Amino Group in Isoxazol-5-amines

Studies on 5-aminoisoxazoles have demonstrated their utility in constructing more complex molecular architectures. For instance, they undergo highly chemoselective reactions with α-diazocarbonyl compounds. nih.govacs.org The reaction outcome can be directed by the choice of conditions: thermal conditions favor a Wolff rearrangement to produce N-isoxazole amides, while rhodium catalysis promotes N-H insertion reactions to yield α-amino acid derivatives. nih.govacs.org The electronic properties of substituents on the isoxazole ring affect reaction yields, with electron-donating groups generally providing better results than electron-withdrawing groups. acs.org

Furthermore, the amino group in 5-aminoisoxazoles can act as a nucleophile in condensation reactions. Its reaction with activated enol ethers, such as diethyl ethoxymethylenemalonate, leads to the formation of isoxazolyl enamines, which can then cyclize to form fused isoxazolo[5,4-b]pyrimidinone systems. In another example, condensation with diethyl 2-oxosuccinate, followed by cyclization, yields ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. The nucleophilic character of 5-aminoisoxazoles has also been exploited in enantioselective aza-Friedel–Crafts reactions with isatin-derived ketimines, catalyzed by a chiral phosphoric acid, to produce novel 3-isoxazole-3-amino-oxindoles in high yields. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Position of Mention |

|---|---|

| 3,4-Diphenylisoxazol-5-amine | Title, Section 3, Section 3.2 |

| Isoxazole | Throughout |

| Oxazole | Section 3.1.1, 3.1.4 |

| β-Ketonitrile | - |

| β-Enaminone | Section 3.1.1 |

| Azirine / 2H-Azirine | Section 3.1.1, 3.1.4 |

| Nitrile Ylide | Section 3.1.1, 3.1.4 |

| N-Halosuccinimide (NCS, NBS, NIS) | Section 3.1.2 |

| Tetraalkylammonium halide (R4NHal) | Section 3.1.2 |

| Nitrosylsulfuric acid (NOHSO4) | Section 3.1.2 |

| Oxetane | Section 3.1.3 |

| Vinylnitrene | Section 3.1.4 |

| 3,5-Diphenylisoxazole | Section 3.1.4 |

| Pyrrole | Section 3.1.5 |

| α-Diazocarbonyl compound | Section 3.2 |

| N-Isoxazole amide | Section 3.2 |

| Rhodium(II) octanoate (B1194180) (Rh2(Oct)4) | - |

| Diethyl ethoxymethylenemalonate | Section 3.2 |

| Isoxazolo[5,4-b]pyrimidinone | Section 3.2 |

| Diethyl 2-oxosuccinate | Section 3.2 |

| Ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate | Section 3.2 |

| Isatin-derived ketimine | Section 3.2 |

| 3-Isoxazole-3-amino-oxindole | Section 3.2 |

| Tin(II) chloride | Section 3.1.5 |

Reactions with α-Diazocarbonyl Compounds: Wolff Rearrangement vs. N-H Insertion

The reaction of 5-aminoisoxazoles, such as this compound, with α-diazocarbonyl compounds presents a notable example of chemoselectivity, where the reaction outcome can be directed towards either a Wolff rearrangement or an N-H insertion product by carefully selecting the reaction conditions. nih.gov This selectivity allows for the synthesis of distinct classes of isoxazole derivatives from common precursors. nih.gov

Under thermal conditions, the reaction proceeds exclusively through a Wolff rearrangement pathway. nih.gov The α-diazocarbonyl compound rearranges to form a highly reactive ketene (B1206846) intermediate. wikipedia.org This ketene is then intercepted by the amino group of the 5-aminoisoxazole, acting as a nucleophile, to yield N-isoxazole amides as the sole products. nih.govwikipedia.org

Conversely, when the reaction is conducted in the presence of a rhodium catalyst, such as dirhodium(II) octanoate (Rh₂(Oct)₄), the pathway shifts to a formal N-H insertion. nih.gov The catalyst facilitates the formation of a rhodium-carbene intermediate from the α-diazocarbonyl compound. This carbene then inserts directly into the N-H bond of the 5-aminoisoxazole's amino group. nih.govbeilstein-journals.org This catalytic route provides access to α-amino acid derivatives of N-isoxazoles. nih.gov

Both synthetic strategies are characterized by their mild conditions and broad substrate applicability, demonstrating a powerful method for the divergent synthesis of complex isoxazole-containing molecules. nih.gov

| Reaction Pathway | Conditions | Key Intermediate | Product Type |

|---|---|---|---|

| Wolff Rearrangement | Thermal (e.g., refluxing solvent) | Ketene | N-Isoxazole Amide |

| N-H Insertion | Catalytic Rh₂(Oct)₄ | Rhodium-Carbene | α-Amino Acid Derivative of N-Isoxazole |

Acylation Reactions to Form Amides

The primary amino group at the 5-position of the this compound core is readily acylated to form the corresponding amides. This transformation is a fundamental reaction of primary amines and can be achieved using various acylating agents. fishersci.co.uk The most common methods involve the reaction of the amine with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. fishersci.co.ukorganic-chemistry.org

These reactions typically proceed rapidly at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.ukresearchgate.net The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the amide product. fishersci.co.uk

Alternatively, direct condensation of a carboxylic acid with the amine can be accomplished, although this usually requires higher temperatures (often above 160 °C) or the use of specific coupling reagents or catalysts to activate the carboxylic acid. youtube.com Modern peptide coupling reagents, such as those based on carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU), can facilitate this transformation under milder conditions by forming a highly reactive activated ester intermediate in situ. fishersci.co.uk

Salt Formation with Acids

As with other amines, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom of the amino group. libretexts.orgspectroscopyonline.com This basicity allows it to react with strong or weak acids to form ammonium salts. libretexts.orgyoutube.com For instance, treatment of a solution of this compound with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) results in a proton transfer from the acid to the amine. spectroscopyonline.comyoutube.com

The resulting product is an ammonium salt, for example, 3,4-diphenylisoxazol-5-ammonium chloride. libretexts.org This acid-base reaction is typically rapid and exothermic. google.com The formation of these salts significantly alters the physical properties of the compound, most notably increasing its polarity and water solubility compared to the free amine base. libretexts.orgspectroscopyonline.com This property is frequently exploited in the pharmaceutical industry to improve the bioavailability of drug candidates containing amine functionalities. libretexts.orgspectroscopyonline.com The free amine can be regenerated from its salt by treatment with a stronger base, such as sodium hydroxide. youtube.com

Reactions with Nitrous Acid and Diazonium Salt Formation

The primary amino group of this compound can undergo diazotization upon reaction with nitrous acid (HNO₂). chemistrysteps.commsu.edu This reaction is characteristic of primary aromatic and heterocyclic amines. msu.edubyjus.com Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid, at low temperatures. byjus.comlibretexts.org

For the reaction to be successful, it is crucial to maintain the temperature below 5 °C. libretexts.org Under these chilled conditions, the amine reacts with the nitrosonium ion (NO⁺), the active electrophile generated from nitrous acid, to form a diazonium salt. chemistrysteps.commasterorganicchemistry.com In the case of this compound, this would yield the 3,4-diphenylisoxazol-5-diazonium salt. libretexts.org

These diazonium salts are highly valuable synthetic intermediates. masterorganicchemistry.com Although they are typically unstable and explosive if isolated as solids, they are relatively stable in cold aqueous solution and can be used immediately in subsequent reactions. libretexts.orgmasterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, providing a pathway to a diverse range of functionalized isoxazoles. masterorganicchemistry.com If the reaction mixture is warmed, the diazonium salt decomposes, often leading to the formation of a phenol-like derivative (a 5-hydroxyisoxazole) and nitrogen gas. libretexts.org

Palladium-Catalyzed C-H Activation and Functionalization of Diphenylisoxazoles

Recent advancements in organometallic chemistry have established palladium-catalyzed C-H activation as a powerful tool for the direct functionalization of aromatic and heterocyclic systems. While specific studies on this compound are limited, research on the closely related analogue, 3,5-diphenylisoxazole, provides significant insights into the potential of this methodology for modifying diphenylisoxazole scaffolds.

Arylation and Alkylation via C-H Activation

Research has demonstrated the successful ortho-arylation and alkylation of 3,5-diphenylisoxazole through a palladium-catalyzed C-H activation strategy. acs.orgacs.org In this process, the isoxazole ring acts as a directing group, facilitating the selective activation of the C-H bonds at the ortho positions of the attached phenyl rings. acs.org

The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and couples the diphenylisoxazole substrate with organoboronic acids as the arylation or alkylation agents. acs.orgsigmaaldrich.com The process involves the initial formation of a palladacycle intermediate, which is then reacted with a variety of aryl- or alkylboronic acids. researchgate.netresearchgate.net An oxidant, such as p-benzoquinone, is often crucial for the transmetalation and reductive elimination steps of the catalytic cycle. acs.orgacs.org This method allows for the synthesis of a range of ortho-substituted 3,5-diphenylisoxazoles. acs.org Studies have shown that arylboronic acids bearing electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups. acs.org

| Substrate | Coupling Partner (Boronic Acid) | Key Reagents | Product Type | Yield (%) |

|---|---|---|---|---|

| 3,5-Diphenylisoxazole | Phenylboronic acid | Pd(OAc)₂, p-Benzoquinone, 1,4-Dioxane | 3-Phenyl-5-(2-phenylphenyl)isoxazole | 92% |

| 3,5-Diphenylisoxazole | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂, p-Benzoquinone, 1,4-Dioxane | 3-(4-Methoxyphenyl)-5-(2-phenylphenyl)isoxazole | 65% |

| 3,5-Diphenylisoxazole | (4-Chlorophenyl)boronic acid | Pd(OAc)₂, p-Benzoquinone, 1,4-Dioxane | 3-(4-Chlorophenyl)-5-(2-phenylphenyl)isoxazole | 90% |

| 3,5-Diphenylisoxazole | n-Butylboronic acid | Pd(OAc)₂, p-Benzoquinone, 1,4-Dioxane | 3-(2-n-Butylphenyl)-5-phenylisoxazole | 65% |

| 3,5-Diphenylisoxazole | Cyclopropylboronic acid | Pd(OAc)₂, p-Benzoquinone, 1,4-Dioxane | 3-(2-Cyclopropylphenyl)-5-phenylisoxazole | 58% |

Mechanistic Insights into Palladium-Catalyzed Processes

The mechanism of the palladium-catalyzed C-H functionalization of diphenylisoxazoles is generally understood to proceed through a well-defined catalytic cycle. acs.orgsnnu.edu.cn The key steps are as follows:

C-H Activation and Palladacycle Formation : The catalytic cycle begins with the coordination of the palladium(II) catalyst to the nitrogen atom of the isoxazole ring. This coordination directs the electrophilic attack of the palladium center onto an ortho C-H bond of one of the phenyl rings, leading to C-H bond cleavage. acs.orgacs.org This step, often described as a concerted metalation-deprotonation (CMD) process, forms a stable five-membered cyclometalated palladium complex, known as a palladacycle. snnu.edu.cnpkusz.edu.cn This palladacycle has been successfully isolated and characterized, confirming its role as a key intermediate in the reaction pathway. acs.orgresearchgate.net

Transmetalation : The palladacycle then reacts with the organoboronic acid (R-B(OH)₂). In this transmetalation step, the organic group (R) is transferred from the boron atom to the palladium center, displacing the acetate or other ligand. The presence of an oxidant or other additives can be critical to promote this step. acs.org

Reductive Elimination : The final step is the reductive elimination from the resulting diorganopalladium(II) complex. nih.gov The two organic groups (the ortho-phenyl group and the newly transferred R group) couple to form a new C-C bond, yielding the functionalized diphenylisoxazole product. researchgate.net This step regenerates a palladium(0) species. snnu.edu.cn

Catalyst Regeneration : The Pd(0) is then re-oxidized back to the active Pd(II) state by an oxidant present in the reaction mixture (such as p-benzoquinone or silver salts), allowing the catalytic cycle to continue. acs.orgmdpi.com

This mechanistic pathway, involving a Pd(II)/Pd(0) or sometimes a Pd(II)/Pd(IV) cycle, is a cornerstone of modern cross-coupling chemistry and enables the efficient and selective functionalization of otherwise inert C-H bonds. snnu.edu.cnnih.gov

Photochemical Transformations and Reactive Intermediates in Diphenylisoxazoles

Photolysis and Azirine Formation

The primary photochemical event for diphenylisoxazoles upon UV irradiation is the cleavage of the nitrogen-oxygen (N-O) single bond. nih.gov This bond is the weakest link in the heterocyclic ring, and its homolysis leads to the formation of a diradical species. aip.org This step initiates a cascade of molecular rearrangements. The pioneering work by Ullman and Singh on 3,5-diphenylisoxazole demonstrated that irradiation of an ether solution with light of wavelengths greater than 300 nm resulted in a near-quantitative conversion to 2,5-diphenyloxazole. acs.orgacs.org

The key intermediate implicated in this transformation is a 2H-azirine derivative. ias.ac.inwikipedia.orgaip.org Following the initial N-O bond scission, the resulting diradical intermediate rapidly collapses to form the three-membered azirine ring. aip.orgwikipedia.org Specifically, the photolysis of 3,5-diphenylisoxazole leads to the formation of 3-benzoyl-2-phenyl-2H-azirine. nih.govscribd.com This azirine is a crucial, albeit often unstable, intermediate that can be isolated in some cases or detected spectroscopically in low-temperature matrixes. researchgate.netwiley.com

The formation of the azirine intermediate is a pivotal point in the reaction pathway, as its subsequent photochemical or thermal reactions determine the final products. wikipedia.org The stability and reactivity of the azirine can be influenced by the substituents on the ring and the reaction conditions, including the wavelength of the light used. ias.ac.inscribd.com For instance, photolysis of 3,5-diphenylisoxazole in an argon matrix leads to the formation of the corresponding azirine, which can then be converted to other products upon further irradiation. researchgate.netwiley.com

Vinylnitrene and Nitrile Ylide Intermediates

While the azirine is a key isolable or detectable intermediate, its formation and subsequent reactions are governed by even more transient species: vinylnitrenes and nitrile ylides. The initial N-O bond cleavage is now understood to generate a triplet vinylnitrene as a primary intermediate. aip.orgnih.govresearchgate.net Laser flash photolysis studies on 3,5-diphenylisoxazole in acetonitrile (B52724) have provided direct spectroscopic evidence for a triplet vinylnitrene intermediate. nih.gov This species is characterized by a broad absorption with a maximum at 360 nm and has a lifetime of approximately 1.8 microseconds. nih.gov

The formation of this triplet vinylnitrene is a rapid process, and its decay leads to the formation of the azirine. nih.govresearchgate.net The phenyl substituent on the vinyl bond in the vinylnitrene derived from 3,5-diphenylisoxazole is thought to facilitate intersystem crossing to the azirine rather than rearranging to a ketenimine, which can be a competing pathway for other substituted isoxazoles. researchgate.net

The azirine intermediate itself is photochemically active. Upon further irradiation, the C-C single bond of the azirine ring can cleave, leading to the formation of a nitrile ylide. aip.orgwikipedia.orgresearchgate.net Nitrile ylides are 1,3-dipolar species that are crucial for the final rearrangement to the oxazole ring. wikipedia.orgresearchgate.netacs.org In the case of 3,5-diphenylisoxazole, the intermediate 3-benzoyl-2-phenyl-2H-azirine, upon further photolysis, ring-opens to a carbonyl nitrile ylide. scribd.com This ylide then undergoes a 1,5-electrocyclization to yield the final product, 2,5-diphenyloxazole. scribd.comacs.org The formation of the nitrile ylide from the azirine can be wavelength-dependent, adding another layer of complexity to the photochemical process. scribd.com

| Intermediate | Spectroscopic Data (λmax) | Formation Rate Constant (kf) | Decay Rate Constant (kd) | Lifetime (τ) |

|---|---|---|---|---|

| Triplet Vinylnitrene | 360 nm | 1.2 x 107 s-1 | 5.6 x 105 s-1 | 1.8 µs |

| Nitrile Ylide | 440 nm | - | - | 13 µs |

Intersystem Crossing and Competing Rearrangement Pathways

The photochemistry of diphenylisoxazoles is not a simple linear progression but involves competing pathways dictated by the electronic states of the intermediates. aip.org The initial photoexcitation promotes the isoxazole molecule to a singlet excited state (S₁). From this state, several events can occur. One pathway involves the direct formation of the azirine. However, a significant pathway involves intersystem crossing (ISC) from the singlet excited state to a triplet excited state (T₁). aip.orguc.pt

Furthermore, the azirine intermediate itself presents a branching point in the reaction mechanism, which is notably wavelength-dependent. ias.ac.inscribd.com For example, when the azirine derived from 3,5-diphenylisoxazole is irradiated with longer wavelength light (e.g., 334 nm), it can revert to the starting 3,5-diphenylisoxazole. scribd.com In contrast, irradiation with shorter wavelength light (e.g., >300 nm or 254 nm) promotes the C-C bond cleavage, leading to the nitrile ylide and subsequent formation of 2,5-diphenyloxazole. acs.orgscribd.com This competition between ring-opening to the nitrile ylide and reversion to the isoxazole highlights the intricate control that excitation energy exerts on the reaction outcome. Theoretical calculations support the existence of these multiple reaction pathways originating from different electronic excited states. aip.orgacs.org

| Irradiation Wavelength | Major Product | Underlying Process |

|---|---|---|

| 334 nm | 3,5-Diphenylisoxazole | Reversion to starting material |

| >300 nm / 254 nm | 2,5-Diphenyloxazole | C-C bond cleavage via Nitrile Ylide |

Computational Chemistry and Theoretical Studies on 3,4 Diphenylisoxazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. nrel.govaspbs.com Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of computational cost and accuracy, making it suitable for studying relatively complex organic molecules. nih.govnih.gov For a molecule like 3,4-Diphenylisoxazol-5-amine, DFT can be used to model its geometry, electronic landscape, and spectroscopic signatures. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a robust description of the electronic environment. nih.govmdpi.com

A crucial first step in any computational study is geometry optimization, a process that locates the minimum energy structure of a molecule. scm.com For this compound, this involves determining the most stable arrangement of its atoms, including the rotational orientations of the two phenyl rings and the geometry of the amine group. researchgate.netresearchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found. scm.com The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. researchgate.netchemrxiv.org

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.govmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | O1-N2 | 1.425 |

| N2-C3 | 1.320 | |

| C3-C4 | 1.450 | |

| C4-C5 | 1.390 | |

| C5-O1 | 1.355 | |

| C5-N(amine) | 1.370 | |

| C3-C(phenyl) | 1.485 | |

| C4-C(phenyl) | 1.490 | |

| **Bond Angles (°) ** | O1-N2-C3 | 108.5 |

| N2-C3-C4 | 112.0 | |

| C3-C4-C5 | 105.0 | |

| C4-C5-O1 | 110.5 | |

| N2-C3-C(phenyl) | 122.0 | |

| C4-C3-C(phenyl) | 126.0 |

Note: This data is illustrative, based on typical values for similar structures, and not from a specific published study on this compound.

Computational methods are widely used to predict and interpret spectroscopic data. researchgate.netnih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. scielo.org.za This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the N-H stretching of the amine group, C=N and N-O stretching of the isoxazole (B147169) ring, and C=C stretching of the phenyl rings. libretexts.org

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for confirming the molecular structure. researchgate.net Predicted shifts for the protons and carbons in the phenyl rings, the isoxazole core, and the amine group can be compared with experimental data. libretexts.org

The electronic absorption properties can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions, allowing for the simulation of the UV-Vis spectrum. For a conjugated system like this compound, the calculations would likely show intense π→π* transitions responsible for its absorption in the UV region. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Assignment |

| IR (cm⁻¹) | N-H Stretch | 3450, 3350 | Asymmetric & Symmetric Amine Stretch |

| C-H Stretch (Aromatic) | 3100-3000 | Phenyl C-H | |

| C=N Stretch | ~1650 | Isoxazole Ring | |

| C=C Stretch | 1600-1450 | Phenyl Rings | |

| N-O Stretch | ~1420 | Isoxazole Ring | |

| ¹H NMR (ppm) | Amine (NH₂) | 5.0 - 6.0 | -NH₂ |

| Aromatic (Phenyl) | 7.2 - 7.8 | -C₆H₅ | |

| UV-Vis (nm) | λ_max | ~285 | π→π* Transition |

Note: This data is illustrative and represents typical ranges and values for the given functional groups. libretexts.org It is not from a specific published study on this compound.

Geometry Optimization and Electronic Structure Analysis

Reaction Pathway and Mechanism Elucidation

Theoretical chemistry is instrumental in mapping the complex reaction pathways of heterocyclic compounds, particularly photochemical rearrangements which are common for isoxazoles. aip.orgscispace.com Computational studies can identify intermediates and transition states that are often too transient to be observed experimentally.

To understand the kinetics of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computational methods can locate the geometry of a transition state and calculate its energy. jcchems.com The difference in energy between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. jcchems.comkoreascience.kr For the rearrangement of this compound, a primary step would be the cleavage of the weak N-O bond of the isoxazole ring. scispace.com DFT calculations could model this bond-breaking process, locate the corresponding transition state, and determine the energy barrier for this initial step of the reaction. mdpi.com

The photochemistry of isoxazoles is known to proceed through a series of highly reactive intermediates. aip.orgscispace.com Computational studies have been vital in characterizing these species. The initial N–O bond cleavage typically leads to the formation of a vinylnitrene intermediate. aip.orgscispace.com This species is often a diradical and can exist in either a singlet or triplet state. researchgate.net The presence of phenyl groups at the C3 and C4 positions would be expected to stabilize this nitrene through conjugation.

The vinylnitrene can subsequently rearrange to form a 2H-azirine, another key intermediate. aip.orgresearchgate.net This highly strained three-membered ring can then undergo cleavage of the C-C bond to produce a nitrile ylide. aip.orgresearchgate.net The structure and stability of these nitrile ylide intermediates have been the subject of theoretical investigation, as they are crucial precursors to the final rearranged products. researchgate.netresearchgate.net

Isoxazole + hν → Vinylnitrene → 2H-Azirine → Nitrile Ylide → Oxazole (B20620)

Computational studies can model each step of this reaction cascade. aip.org By calculating the relative energies of the intermediates and the activation barriers for each transformation, a complete potential energy surface for the photorearrangement can be constructed. mdpi.com For this compound, theoretical studies would elucidate how the phenyl and amine substituents influence the stability of the various intermediates and transition states, thereby affecting the efficiency and outcome of the photorearrangement. researchgate.net For instance, the electron-donating amine group could significantly impact the electronic structure and reactivity of the vinylnitrene and nitrile ylide intermediates.

Intermediate Characterization (e.g., Vinylnitrenes, Nitrile Ylides)

Molecular Orbital Theory and Reactivity Descriptors

Computational quantum chemistry offers powerful tools to investigate the electronic characteristics and reactivity of molecules. For this compound, these methods can elucidate the interplay between the electron-rich phenyl groups, the heterocyclic isoxazole core, and the electron-donating amine substituent.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chimicatechnoacta.ru A smaller gap suggests higher reactivity and lower kinetic stability. chimicatechnoacta.ru

For this compound, the HOMO is expected to be distributed primarily across the π-system of the phenyl rings and the lone pair of the amino group, reflecting these regions' electron-donating nature. The LUMO would likely be centered on the isoxazole ring and the phenyl groups' π-antibonding orbitals. Theoretical calculations, typically using Density Functional Theory (DFT) at a level like B3LYP/6-31G(d), would yield precise energy values for these orbitals. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated values are illustrative and based on typical results for similar aromatic amines.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Indicates electron-donating capability. |

| ELUMO | -1.20 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.65 | Reflects kinetic stability and chemical reactivity. |

Average Localized Ionization Energy (ALIE) is a descriptor that provides information about the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values are more susceptible to electrophilic attack. For this compound, the lowest ALIE values are predicted to be located near the nitrogen atom of the amine group and on the electron-rich phenyl rings.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. An ELF analysis would clearly map the C-C, C-N, and C-O covalent bonds. It would prominently feature a high localization value corresponding to the lone pair of electrons on the sp³-hybridized amino nitrogen, confirming its role as a primary site for protonation and electrophilic interaction.

The Localized Orbital Locator (LOL) provides a complementary perspective to ELF, offering a clear and intuitive picture of electron localization. High LOL values signify regions where electrons are highly localized, such as in bonding and lone-pair regions.

Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing noncovalent interactions (NCIs). bohrium.com By plotting the RDG against the electron density, it is possible to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive interactions (steric clashes). For this compound, an RDG analysis would be expected to reveal weak intramolecular hydrogen bonds, such as C-H···N or C-H···O, as well as van der Waals interactions between the two phenyl rings. researchgate.net It could also identify regions of steric repulsion that may arise from the proximity of the two bulky phenyl groups at adjacent positions on the isoxazole ring.

Fukui functions are local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule. researchgate.net The function f⁻(r) indicates the propensity of a site to undergo an electrophilic attack, while f⁺(r) points to sites susceptible to nucleophilic attack. For this compound, the condensed Fukui function analysis would likely show the highest f⁻ value on the amino nitrogen, marking it as the most probable site for electrophilic attack. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MESP) surface is a color-coded map that illustrates the charge distribution on the molecular surface. Negative potential regions (typically colored red) are electron-rich and are targets for electrophiles, while positive regions (blue) are electron-poor and attract nucleophiles. The MESP of this compound is predicted to show a strong negative potential around the amino nitrogen and the isoxazole oxygen atom. The hydrogens of the amine group would exhibit a positive potential.

Table 2: Hypothetical Condensed Fukui Function (f⁻) Indices for Electrophilic Attack Values are illustrative, predicting reactivity based on the expected electronic structure.

| Atom | Fukui Index (f⁻) | Predicted Reactivity for Electrophilic Attack |

| N (amine) | 0.25 | Highest |

| C5 (isoxazole) | 0.14 | High |

| N2 (isoxazole) | 0.08 | Moderate |

| O1 (isoxazole) | 0.05 | Low |

Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) Analysis

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and molecular recognition properties of a compound. mdpi.com In this compound, several types of NCIs are expected. The proximity of the two phenyl rings could lead to π-π stacking or C-H···π interactions, depending on the torsional angle between the rings and the isoxazole core. acs.org

Thermodynamic Property Calculations

Computational methods can be used to predict the thermodynamic properties of a molecule in the gas phase, providing insights into its stability. Key parameters include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These calculations are typically performed using DFT methods. A negative value for the enthalpy of formation indicates that the formation of the compound from its constituent elements is an exothermic process, suggesting relative stability.

Table 3: Hypothetical Gaseous Phase Thermodynamic Properties at 298.15 K These values are for illustrative purposes to represent typical computational outputs.

| Property | Value | Unit |

| Standard Enthalpy of Formation (ΔH°f) | 150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | 350.2 | kJ/mol |

| Standard Entropy (S°) | 480.1 | J/mol·K |

Applications and Research Relevance Excluding Direct Biological/medical Properties

Role as Chemical Synthons and Building Blocks in Organic Synthesis

The isoxazole (B147169) ring is a well-established scaffold in organic synthesis, and the presence of an amine functionality on 3,4-Diphenylisoxazol-5-amine enhances its utility as a versatile building block. benthamdirect.commdpi.com The structural rigidity and distinct electronic nature of the isoxazole core, combined with the reactive potential of the amino group, allow this compound to serve as a valuable synthon for constructing more complex molecular architectures. mdpi.comscirp.org

The amine group can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse library of derivatives. organic-chemistry.org For instance, the amine can undergo reactions such as alkylation, acylation, or serve as a nucleophile in condensation reactions to form larger heterocyclic systems. researchgate.netresearchgate.net The isoxazole ring itself, while generally stable, can undergo ring-opening reactions under specific conditions, such as reductive cleavage of the weak N-O bond, to yield β-amino enones or other 1,3-difunctionalized compounds. nih.govresearchgate.net This reactivity provides a pathway to linear structures that are otherwise challenging to synthesize.

Furthermore, isoxazole derivatives are used as intermediates in the construction of other heterocyclic systems. nih.gov For example, multicomponent reactions involving isoxazol-5(4H)-ones, which can be derived from amino-isoxazoles, are employed to create a wide range of heterocycles like pyrrole-2-carboxylic acids. mdpi.comresearchgate.net The phenyl groups at the 3 and 4 positions influence the reactivity and properties of the molecule, often providing steric bulk and participating in π-stacking interactions that can direct the outcome of synthetic transformations. researchgate.net The compound is a key intermediate for creating novel 4,5-diphenylisoxazole (B84616) derivatives through reactions like treatment with hydroxylamine (B1172632) (NH₂OH), followed by alkylation and amination. benthamdirect.com

Applications in Materials Science

The unique combination of a rigid, aromatic, electron-rich heterocyclic core with phenyl and amine substituents endows this compound and its derivatives with interesting properties relevant to materials science. ingentaconnect.comresearchgate.net

Photochromic Properties

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property observed in certain isoxazole derivatives. mdpi.comresearchgate.net The phenomenon in isoxazole-containing molecules often involves a light-induced, reversible cleavage of the N-O bond, leading to the formation of an azirine intermediate, which can then rearrange. researchgate.net While research on this compound itself is specific, studies on related 3,5-diphenylisoxazoles have demonstrated photochemical rearrangements. clockss.org The extended π-conjugation provided by the phenyl groups in conjunction with the isoxazole ring is crucial for these photophysical behaviors. researchgate.net Derivatives of azoisoxazoles containing 3,5-diphenylisoxazole (B109209) units exhibit reversible photochromism in the solid state, changing color upon irradiation with different wavelengths of light. researchgate.net This property makes them candidates for applications in optical switches, data storage, and smart materials. acs.org

Electrochemical Probe Applications (e.g., for Cu²⁺)

Isoxazole derivatives have been identified as promising candidates for use in electrochemical sensors. ingentaconnect.comresearchgate.net Specifically, they have been investigated for their potential as electrochemical probes for the detection of copper ions (Cu²⁺). ingentaconnect.comresearchgate.net The nitrogen and oxygen atoms within the isoxazole ring, along with the exocyclic amine group, can act as coordination sites for metal ions. The binding of a metal ion like Cu²⁺ to the isoxazole-based ligand can cause a measurable change in its electrochemical properties, such as its redox potential, which forms the basis of the sensing mechanism. This interaction allows for the development of sensitive and selective sensors for environmental monitoring or industrial process control. chemrevlett.comnih.gov While direct studies on this compound for this purpose are not widely reported, the foundational properties of the isoxazole scaffold make it a relevant area of investigation. acs.orgrsc.org

Integration in Dye-Sensitized Solar Cells

In the field of renewable energy, isoxazole derivatives are explored for their utility in dye-sensitized solar cells (DSSCs). ingentaconnect.comresearchgate.net DSSCs rely on a molecular sensitizer (B1316253) (dye) adsorbed onto the surface of a wide-bandgap semiconductor. rsc.org Organic dyes for DSSCs typically possess a donor-π-acceptor (D-π-A) structure. The this compound scaffold can be engineered to fit this model, where the amino group acts as a potent electron donor, the diphenylisoxazole system serves as part of the π-conjugated bridge, and an appropriate acceptor/anchoring group can be attached to the molecule. rsc.orgnih.gov The function of the dye is to absorb sunlight and inject electrons into the semiconductor's conduction band. analis.com.my The structural and electronic properties of the dye, such as its absorption spectrum and energy levels (HOMO/LUMO), are critical for cell efficiency. The rigid and highly conjugated nature of diphenylisoxazole derivatives makes them attractive candidates for stable and efficient photosensitizers. worktribe.com

Utility in High Energy Materials and Liquid Crystal Formulations

The isoxazole ring is a structural component in the design of some high-energy materials (HEMs). ingentaconnect.comresearchgate.net The high nitrogen content and the heat of formation associated with the isoxazole ring can contribute to the energetic properties of a compound. By introducing explosophoric groups (like nitro or azido (B1232118) groups) onto the diphenylisoxazole core, it is possible to design molecules with high density and detonation performance. acs.org For instance, the U.S. Army Research Laboratory has synthesized materials like bis-isoxazole tetranitrate (BITN), highlighting the utility of the isoxazole scaffold in this field. army.mil

In a different vein, the rigid, rod-like structure of diphenylisoxazole derivatives makes them suitable for the development of liquid crystals. ingentaconnect.comresearchgate.nettandfonline.com Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases (mesogens) are typically anisotropic in shape. The 3,5-diphenylisoxazole core, when appropriately substituted with flexible alkyl or alkoxy chains, has been shown to exhibit nematic and smectic liquid crystal phases. researchgate.nettandfonline.com The polarity and polarizability of the isoxazole ring contribute to the intermolecular interactions necessary for the formation of these mesophases. researchgate.net

Intrinsic Photophysical Properties of Isoxazole Scaffolds

The isoxazole scaffold is inherently photoactive, and its derivatives often exhibit interesting photophysical properties, including fluorescence. nih.govresearchgate.net The introduction of donor and acceptor substituents onto the isoxazole ring can lead to compounds with significant intramolecular charge transfer (ICT) character, resulting in strong fluorescence and large Stokes shifts. mdpi.com For example, biaryl-substituted isoxazoles with donor-acceptor patterns have shown high fluorescence quantum yields (up to 0.86) in solution. mdpi.comresearchgate.net

The photophysical properties are highly tunable based on the nature and position of the substituents on the phenyl and isoxazole rings. nih.gov For instance, introducing a fluorine atom can increase fluorescence intensity and cause a redshift in emission. beilstein-journals.org The solvent environment can also significantly impact the absorption and emission spectra, a phenomenon known as solvatochromism, which has been observed in isoxazole-based fluorescent dyes. mdpi.com These intrinsic properties are foundational to their application as fluorescent probes, markers, and components in optoelectronic devices. nih.govnih.gov

Data Tables

Table 1: Photophysical Properties of Selected Biaryl-Substituted Isoxazole Derivatives This table presents data for related isoxazole compounds to illustrate the typical photophysical properties of the scaffold.

| Compound | Absorption Max (λ_abs), nm | Emission Max (λ_em), nm | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| 5-Biaryl-isoxazole (Donor-Acceptor) | 321 | 439 | 8,800 | 0.86 | Cyclohexane |

| 5-Biaryl-isoxazole (Donor-Acceptor) | 338 | 513 | 10,000 | 0.44 | Acetonitrile (B52724) |

| Anthracenyl-isoxazole 14c | 400 | 425 | 1,500 | 0.72 | Dichloromethane (B109758) |

| Anthracenyl-isoxazole 14h | 408 | 433 | 1,400 | 0.69 | Dichloromethane |

Data sourced from studies on fluorescent isoxazole derivatives. nih.govmdpi.com

Table 2: Liquid Crystalline Properties of 3,5-Diphenylisoxazole Derivatives| Compound Structure | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |

| 3-(4-Hexyloxyphenyl)-5-(4-decyloxyphenyl)isoxazole | Cr 90 SmC 115 SmA 191 I | I 189 SmA 112 SmC 82 Cr |

| 3-(4-Decyloxyphenyl)-5-(4-hexyloxyphenyl)isoxazole | Cr 88 SmC 120 SmA 193 I | I 191 SmA 118 SmC 81 Cr |

Cr = Crystal, SmC = Smectic C phase, SmA = Smectic A phase, I = Isotropic liquid. Data adapted from studies on diphenylisoxazole liquid crystals. tandfonline.com

Agricultural Applications

There is no available research data specifically documenting the insecticidal, acaricidal, or herbicidal activities of this compound. While the isoxazole scaffold is present in various pesticides, the efficacy is highly dependent on the specific substituents attached to the ring structure. scilit.comresearchgate.net Without dedicated studies on the 3,4-diphenyl derivative, no claims about its agricultural activities can be made.

No studies were found that evaluated this compound for insecticidal properties.

No studies were found that evaluated this compound for acaricidal properties.

No studies were found that evaluated this compound for herbicidal properties.

Acaricidal Activities

Astrochemical and Prebiotic Chemistry Contexts

The potential role of aminooxazoles in the origin of life is an active area of research. However, this research is focused on very simple, prebiotically plausible molecules like 2-aminooxazole. rsc.orgacs.orgd-nb.info The compound this compound, with its two phenyl groups, is a far more complex structure that is not considered a plausible prebiotic molecule and has not been a subject of study in this context.

Current research on the RNA-world hypothesis focuses on simple aminooxazoles, such as 2-aminooxazole, as a key intermediate in the potential prebiotic synthesis of pyrimidine (B1678525) ribonucleotides. nih.govplos.orgscilit.com These pathways start from simple feedstock molecules like cyanamide (B42294) and glycolaldehyde (B1209225). nih.govd-nb.info There is no scientific literature to suggest that a complex molecule like this compound plays any role in this hypothesis.

Astrochemical searches for molecules relevant to the origin of life focus on simple organic compounds. astrobiology.com While some precursors to the RNA-world hypothesis, such as glycolaldehyde and cyanamide, have been detected in the interstellar medium, even a key simple molecule like 2-aminooxazole has not been successfully detected. astrobiology.comnih.govarxiv.org The complexity and higher mass of this compound make its presence in the interstellar medium exceedingly unlikely and it is not a target for interstellar detection.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of polysubstituted isoxazoles often involves multi-step procedures that may lack efficiency and generate significant waste. A primary challenge is the development of novel, sustainable, and atom-economical synthetic routes to afford 3,4-Diphenylisoxazol-5-amine. Future research should focus on moving beyond classical condensation reactions.

Modern synthetic strategies such as domino reactions, which combine multiple bond-forming events in a single operation, offer a promising avenue. For instance, a potential route could involve the domino reductive Nef reaction/cyclization of a suitably designed β-nitroenone. rsc.org Another area for exploration is the use of multicomponent reactions (MCRs), which are lauded for their efficiency and adherence to green chemistry principles by combining three or more starting materials in a single step. mdpi.comnih.gov Research into a one-pot synthesis starting from commercially available precursors like benzaldehyde (B42025) derivatives, a nitrile source, and a hydroxylamine (B1172632) equivalent could significantly streamline the production of the target molecule.

Furthermore, the use of environmentally benign catalysts is crucial for sustainability. Recent studies have demonstrated the use of recyclable catalysts, such as heteropolyacids or functionalized nanoparticles, for isoxazole (B147169) synthesis. researchgate.netrsc.org Adapting these catalytic systems for the regioselective synthesis of the 3,4-diphenyl-5-amino substitution pattern remains a significant but worthwhile challenge.

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages |

| Reaction Design | Stepwise condensation and cyclization | One-pot multicomponent or domino reactions rsc.orgmdpi.com | Reduced reaction time, fewer purification steps, higher efficiency. |

| Catalysis | Stoichiometric reagents, harsh acids/bases | Recyclable, eco-friendly catalysts (e.g., heteropolyacids) researchgate.net | Catalyst reusability, milder reaction conditions, reduced waste. |

| Solvent Use | Volatile organic compounds (VOCs) | Green solvents (e.g., water, PEG-400, DES) rsc.orgmdpi.com or solvent-free conditions dntb.gov.ua | Improved safety profile, reduced environmental impact. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound is largely unexplored. Its structure contains multiple reactive sites: the C5-amino group, the N-O bond of the isoxazole ring, and the C-H bonds of the two phenyl rings. Future research should aim to uncover and harness the unique chemical transformations of this scaffold.

A particularly exciting and underexplored area for isoxazoles is their photochemical rearrangement. nih.govresearchgate.net Upon UV irradiation, isoxazoles can undergo skeletal rearrangement via homolysis of the weak N-O bond to form highly reactive ketenimine intermediates. nih.gov These intermediates have not been generated from this compound and could serve as powerful building blocks for heterocyclic transposition, reacting with nucleophiles like hydrazines to yield highly functionalized pyrazoles. nih.gov This photochemical pathway represents a highly atom-efficient method for converting the isoxazole core into different, pharmaceutically relevant heterocycles.

Other potential reactivity pathways to investigate include:

Transformations of the C5-amino group: Exploring diazotization reactions or its use as a directing group for further functionalization of the heterocyclic core.

C-H Activation: The palladium-catalyzed C-H activation of aryl rings on isoxazole scaffolds has been demonstrated for related compounds like 3,5-diphenylisoxazole (B109209). researchgate.net Applying this methodology to the ortho-positions of the phenyl rings on this compound could enable the synthesis of novel, sterically hindered derivatives that are otherwise difficult to access.

1,3-Dipolar Cycloadditions: While isoxazoles are often the product of cycloadditions, investigating the reactivity of the core itself in such reactions under specific conditions could lead to novel fused-ring systems. nih.govucl.ac.uk

Advanced Computational Modeling and Experimental Validation Synergies

The integration of computational chemistry with experimental synthesis is a powerful tool for accelerating chemical research. For this compound, a synergistic approach combining advanced computational modeling with practical experimental validation is essential for rational design and for understanding its intrinsic properties. acs.orgnih.govthe-innovation.orgtechscience.com

Applications of Computational Modeling:

Reaction Mechanism and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic reactions, such as 1,3-dipolar cycloadditions, to predict the most likely regiochemical outcome and guide the choice of reaction conditions. mdpi.com

Predicting Reactivity: Computational tools can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. mdpi.comresearchgate.net This information can predict the most reactive sites for electrophilic or nucleophilic attack, guiding the exploration of the undiscovered reactivity pathways mentioned previously.

Spectroscopic Analysis: Theoretical calculations can predict NMR and UV-Visible spectra, which can then be cross-validated with experimental data to confirm the structure of newly synthesized derivatives.

A key challenge is ensuring the accuracy of these computational models. acs.org Therefore, a continuous feedback loop is necessary: computational predictions should guide targeted experiments, and the resulting empirical data (e.g., yields, product structures confirmed by XRD or NMR) must be used to refine and validate the computational models. arxiv.org This synergy minimizes trial-and-error experimentation, saves resources, and provides deeper insight into the molecule's behavior. nih.govbohrium.com

| Computational Method | Application for this compound | Benefit |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict regioselectivity and spectroscopic properties. mdpi.comnih.gov | Rationalize experimental outcomes and guide synthetic strategy. |

| Molecular Dynamics (MD) Simulations | Model interactions with other molecules or in different solvent environments. bohrium.com | Understand stability and conformational preferences. |

| Frontier Molecular Orbital (FMO) Theory | Identify HOMO-LUMO energy gaps and orbital distributions to predict reactivity. mdpi.comnih.gov | Guide exploration of novel chemical transformations. |

Integration of Isoxazole Chemistry with Emerging Fields (e.g., Green Chemistry, Flow Chemistry)

To align with modern chemical manufacturing standards, future research on this compound must integrate principles from emerging fields like green chemistry and flow chemistry.

Green Chemistry Integration: The principles of green chemistry focus on designing processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound and its derivatives, this involves:

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG). nih.govrsc.orgacgpubs.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.netnih.gov

Atom Economy: Designing syntheses, such as MCRs, that maximize the incorporation of starting materials into the final product, minimizing waste. nih.gov

Flow Chemistry Integration: Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in safety, scalability, and control. dntb.gov.ua The synthesis of trisubstituted isoxazoles, which often involves multiple steps or hazardous intermediates, is particularly amenable to flow processes. researchgate.net A future research goal would be to develop a "telescoped" continuous flow synthesis for this compound. acs.org This could involve generating a reactive intermediate in one module of a flow reactor and immediately passing it to the next module to react further, avoiding the isolation of potentially unstable compounds. rsc.orgacs.org This approach enhances safety, particularly if exothermic or photochemical steps are involved, and allows for more efficient process optimization and scaling. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Diphenylisoxazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or Schiff base formation. For example, oxadiazole derivatives can be prepared by refluxing hydrazides with aldehydes in polar aprotic solvents (e.g., DMSO) under acidic or basic conditions . Key factors affecting yield include:

-

Reagent selection : Use of NaOCl or POCl₃ as cyclizing agents.

-

Temperature : Optimal yields (65–75%) are achieved at 80–120°C.

-

Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization (water-ethanol mixtures) .

Synthetic Route Reagents/Conditions Yield Reference Cyclocondensation POCl₃, DMSO, 120°C, 18 h 65% Schiff base formation NaOCl, Et₃N, DCM, 0°C → RT 72%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl group integration at δ 7.2–7.8 ppm) .

- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N = 1.34 Å) and crystal packing (triclinic system, space group P1) .

- IR : Stretching frequencies for C=N (1620–1650 cm⁻¹) and N–H (3350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinities to target proteins (e.g., antimicrobial enzymes or cancer receptors). Optimize ligand conformations using Gaussian 03 for DFT-based heat of formation (HOF) calculations .

- MD simulations : GROMACS or AMBER can evaluate stability in biological membranes (e.g., RMSD < 2.0 Å over 100 ns) .

- ADMET prediction : Tools like SwissADME predict bioavailability (%ABS > 50) and toxicity (LD₅₀ > 500 mg/kg) .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

-

Meta-analysis : Apply Higgins’ I² statistic to quantify heterogeneity across studies (e.g., I² > 50% indicates significant variability) .

-

Experimental validation : Reproduce assays under standardized conditions (e.g., MIC testing at pH 7.4, 37°C) .

-

Structure-activity relationship (SAR) : Compare substituent effects (e.g., fluorobenzyl vs. methoxyphenyl groups) on bioactivity .

Q. What strategies optimize regioselectivity in derivatizing the isoxazole core?

- Methodological Answer :

- Electrophilic substitution : Use directing groups (e.g., –NH₂ at position 5) to favor C-3/C-4 functionalization .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl-aryl bond formation (yield > 80%) .

- Protecting groups : Boc protection of the amine prevents side reactions during alkylation .

Data Contradiction Analysis

Q. Why do thermal stability values vary across studies (e.g., 171°C vs. 270°C)?

- Methodological Answer :

- Sample purity : HPLC purity > 98% reduces decomposition artifacts .

- DSC/TGA protocols : Heating rates (e.g., 10°C/min vs. 5°C/min) impact observed decomposition temperatures .

- Crystal polymorphism : XRD confirms phase consistency (e.g., triclinic vs. monoclinic forms) .

Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。